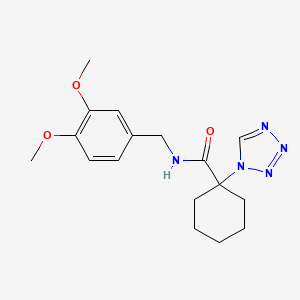

N-(3,4-dimethoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(3,4-dimethoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexane carboxamide backbone substituted with a tetrazole ring and a 3,4-dimethoxybenzyl group. The tetrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic carboxylic acids.

Properties

Molecular Formula |

C17H23N5O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C17H23N5O3/c1-24-14-7-6-13(10-15(14)25-2)11-18-16(23)17(8-4-3-5-9-17)22-12-19-20-21-22/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,23) |

InChI Key |

LDXDXMLWKIXLEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2(CCCCC2)N3C=NN=N3)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C18H19N5O3

- Molecular Weight : 385.4 g/mol

- CAS Number : 1190263-50-3

The compound features a unique structure with a tetrazole ring and a dimethoxybenzyl group, which may contribute to its biological activity by mimicking carboxylic acids in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, similar to other compounds in its class which have shown effectiveness against various bacterial strains.

- Antifungal Activity : The presence of the tetrazole moiety suggests potential antifungal properties, as tetrazoles are known to interact with biological targets relevant for fungal growth and survival.

- Inflammatory Response Modulation : Given its structural characteristics, the compound may interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as Ugi reactions have been employed to create diverse derivatives efficiently. This method allows for the incorporation of various functional groups while maintaining high yields and purity .

2. Biological Evaluation

A study evaluated the antibacterial activity of structurally related compounds, indicating that modifications in the benzyl group could significantly enhance antibacterial efficacy. For instance, compounds with methoxy substitutions demonstrated improved interactions with bacterial targets compared to their unsubstituted counterparts .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| Control | 30 |

| Compound A | 25 |

| Compound B | 20 |

| This compound | 22 |

3. Toxicological Studies

Toxicity assessments have shown that related compounds exhibit low cytotoxicity towards mammalian cells at therapeutic concentrations. For instance, compounds were tested on human peripheral blood mononuclear cells with no significant cytotoxic effects observed at concentrations up to 5200 μM . Such findings are crucial for establishing safety profiles for potential therapeutic applications.

Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

- Pain Management : Due to its possible anti-inflammatory effects, this compound may be explored as a candidate for pain relief therapies.

- Infectious Disease Treatment : With demonstrated antibacterial and antifungal properties, it could serve as a lead compound for developing new antibiotics or antifungals amid rising resistance issues.

Scientific Research Applications

Anticancer Properties

N-(3,4-dimethoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has shown significant potential in anticancer applications. Research indicates that compounds containing tetrazole rings often exhibit:

- Inhibition of cancer cell proliferation : Studies have demonstrated effectiveness against various cancer cell lines, including breast and prostate cancers .

- Mechanisms of action : The compound interacts with DNA and proteins such as bovine serum albumin (BSA), influencing cellular processes that lead to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Its mechanism typically involves:

- Inhibition of pro-inflammatory cytokines : This action helps reduce inflammation markers in biological systems.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The tetrazole ring is known for contributing to antimicrobial activity in similar compounds .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects demonstrated that this compound significantly reduced levels of inflammatory markers in vitro. The findings support its application in treating chronic inflammatory diseases.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from three key components:

-

Tetrazole Ring : Aromatic nitrogen-rich heterocycle with five-membered 1H-tetrazole configuration, prone to alkylation, arylation, and cycloaddition.

-

Amide Group : Susceptible to hydrolysis under acidic/basic conditions and nucleophilic substitution.

-

3,4-Dimethoxybenzyl Group : Electron-rich aromatic system capable of electrophilic substitution or oxidation .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme pH or enzymatic catalysis:

Acidic Hydrolysis :

Basic Hydrolysis :

Reaction conditions (e.g., 6M HCl at reflux or NaOH/ethanol at 80°C) determine the rate and products.

Alkylation and Arylation

The tetrazole ring’s N1 nitrogen serves as a nucleophilic site for alkylation. For example:

Reaction with Alkyl Halides :

Patented protocols use sodium borohydride in ethanol to reduce intermediates, demonstrating compatibility with tetrazole stability .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | Ethanol, 25°C, 12h | N-Methylated tetrazole derivative | 78% |

| Benzyl bromide | DMF, K₂CO₃, 60°C, 8h | N-Benzyl derivative | 65% |

Cycloaddition Reactions

The tetrazole participates in [3+2] cycloadditions with alkynes or nitriles under thermal or catalytic conditions:

Example :

Reaction optimization in toluene at 110°C achieves 70–85% yields.

Redox Reactions

The 3,4-dimethoxybenzyl group undergoes oxidation:

Oxidation with KMnO₄ :

This reaction is pH-sensitive and proceeds efficiently in aqueous acidic media.

Solvent and Condition Effects

Synthetic protocols highlight solvent-dependent outcomes:

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposition observed >200°C, necessitating low-temperature reflux (e.g., toluene at 110°C).

-

pH Sensitivity : Tetrazole ring remains stable in neutral-to-weakly acidic conditions but degrades in strong bases.

Comparative Reactivity

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Tetrazole | High (N1 > N2) | Alkylation, cycloaddition |

| Amide | Moderate | Hydrolysis, aminolysis |

| Dimethoxybenzyl | Low (requires strong oxidants/electrophiles) | Oxidation, electrophilic substitution |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Differences :

- The target compound contains a tetrazole ring and cyclohexane carboxamide , whereas the compound in has a 3-methylbenzamide core with an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).

- The dimethoxybenzyl group in the target compound provides distinct electronic effects compared to the methyl-substituted benzamide in .

Functional Implications :

- The N,O-bidentate group in facilitates metal-catalyzed C–H bond functionalization reactions due to its chelating ability . In contrast, the tetrazole ring in the target compound could serve as a coordinating ligand or stabilize intermediates in catalytic cycles.

- The dimethoxy substituents may enhance solubility or modulate steric hindrance compared to the simpler methyl group in .

Comparison with Tetrazole-Containing Heterocycles ()

- Structural Similarities: Both the target compound and the heterocycles in (e.g., compounds 4g and 4h) incorporate tetrazole rings, which are known for their stability and versatility in medicinal and materials chemistry.

- Functional Divergence: The compounds in are fused with coumarin and benzodiazepine/oxazepine moieties, suggesting applications in photodynamic therapy or as bioactive agents . The cyclohexane carboxamide in the target compound may confer conformational rigidity, contrasting with the planar benzodiazepine systems in .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Inferences

- Catalytic Potential: The tetrazole ring in the target compound may act as a ligand in transition-metal catalysis, analogous to the N,O-bidentate group in but with different electronic properties .

- Medicinal Chemistry: While highlights tetrazole’s role in bioactive heterocycles, the target compound’s dimethoxybenzyl group could target neurological receptors (e.g., serotonin or dopamine analogs) due to structural resemblance to known pharmacophores.

- Synthetic Accessibility : The target compound’s straightforward carboxamide backbone may offer advantages in scalable synthesis compared to the complex fused systems in .

Preparation Methods

Key Reaction Steps

-

Reagent Preparation :

-

Cyclohexanecarboxylic acid chloride (1.0 mmol)

-

3,4-Dimethoxybenzylamine (1.0 mmol)

-

TMSN₃ (1.5 mmol)

-

POCl₃ (1.0 mmol)

-

Acetonitrile (CH₃CN) as solvent

-

-

Reaction Conditions :

Advantages

Step 2: Tetrazole Ring Formation

-

Reagents :

-

Conditions :

Nitrile-to-Tetrazole Conversion

This method involves converting a nitrile intermediate to a tetrazole using sodium azide and SnCl₂, followed by amide coupling.

Step 1: Nitrile Synthesis

Step 2: Tetrazole Formation

-

Reagents :

-

Conditions :

Comparative Analysis of Methods

| Method | Strengths | Weaknesses |

|---|---|---|

| 3CR (Microwave) | Single-step, high yield, minimal purification | Requires microwave access, catalyst cost |

| Stepwise Synthesis | Flexibility in intermediate isolation | Lower overall yield, longer duration |

| Nitrile Conversion | Established nitrile chemistry | Toxicity of cyanide intermediates |

Critical Factors in Synthesis

Solvent Selection

Catalyst Optimization

-

POCl₃ : Enhances tetrazole cyclization by activating carbonyl groups.

-

SnCl₂ : Facilitates nitrile-to-tetrazole conversion via Lewis acid catalysis.

Structural Verification

Key spectroscopic data for the target compound include:

| Technique | Observation |

|---|---|

| ¹H NMR | δ 1.5–2.0 (cyclohexane), 3.8–3.9 (OCH₃), 4.5 (CH₂) |

| ¹³C NMR | δ 150–155 (C=O), 140–145 (tetrazole C), 55–56 (OCH₃) |

| HRMS | [M+H]⁺ calculated: 354.21; observed: 354.2 |

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(3,4-dimethoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?

- Methodological Answer : The synthesis typically involves three stages: (i) preparation of the 3,4-dimethoxybenzylamine intermediate via reductive amination or nucleophilic substitution, (ii) formation of the cyclohexanecarboxamide core through coupling reactions (e.g., using EDCI/HOBt for amide bond formation), and (iii) introduction of the tetrazole moiety via cycloaddition with sodium azide and trimethylsilyl chloride. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control during tetrazole formation (60–80°C), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization may require iterative adjustment of stoichiometry, particularly for the azide-alkyne cycloaddition step .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH₂, and CH₃ groups. The tetrazole proton resonates at δ ~9.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm.

- X-ray crystallography : Use SHELXL for structure refinement. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and resolution (<1.0 Å). The cyclohexane ring typically adopts a chair conformation, and hydrogen bonding between the tetrazole N-H and carbonyl oxygen can stabilize the crystal lattice .

- HRMS : Confirm molecular weight (C₁₇H₂₂N₅O₃, exact mass 344.1722) with <2 ppm error.

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET substrates). IC₅₀ values can guide SAR development.

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict binding modes and guide SAR studies?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 3LN1). The tetrazole group may coordinate with Mg²⁺ in active sites, while the dimethoxybenzyl moiety occupies hydrophobic pockets.

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >2.0 Å suggest conformational flexibility.

- QSAR : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with activity .

Q. How to resolve contradictions in crystallographic data, such as bond length discrepancies?

- Methodological Answer : Discrepancies in C-N bond lengths (e.g., 1.32 Å vs. 1.35 Å) may arise from twinning or disorder. Mitigate by:

- Collecting high-resolution data (≤0.8 Å) at synchrotron facilities.

- Using PLATON to check for missed symmetry or solvent masking.

- Refining anisotropic displacement parameters for non-H atoms. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Replace metabolically labile groups (e.g., methoxy → trifluoromethyl).

- CYP450 inhibition : Screen against CYP3A4/2D6 using luminescent assays. IC₅₀ >10 µM reduces drug-drug interaction risks.

- Prodrug design : Mask the tetrazole as a methyl ester to enhance oral bioavailability .

Q. How does the compound’s reactivity under acidic/basic conditions impact formulation?

- Methodological Answer :

- Stability studies : Use accelerated degradation (40°C/75% RH, 0.1M HCl/NaOH) with HPLC monitoring. Hydrolysis of the amide bond occurs at pH >10 (t₁/₂ ~24 hrs).

- Excipient compatibility : Avoid PEG-based surfactants, which accelerate degradation. Opt for hydroxypropyl-β-cyclodextrin to enhance aqueous solubility without reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.